N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide
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Overview
Description
N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide typically involves multi-step organic reactionsThe final step involves the coupling of the thiazole derivative with pyridine and phenylpropanamide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are commonly employed to achieve the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may block the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Studied for its anti-tubercular activity.
Uniqueness
N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide stands out due to its unique combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
CAS No. |
303162-92-7 |
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Molecular Formula |
C30H24ClN3OS |
Molecular Weight |
510.0 g/mol |
IUPAC Name |
N-[4-[2-(2-chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C30H24ClN3OS/c1-20-8-7-11-22(18-20)28-29(36-30(34-28)24-12-5-6-13-25(24)31)23-16-17-32-26(19-23)33-27(35)15-14-21-9-3-2-4-10-21/h2-13,16-19H,14-15H2,1H3,(H,32,33,35) |
InChI Key |
KVTYKCVWVWIOSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)C4=CC(=NC=C4)NC(=O)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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